1-(benzylsulfonyl)-N-[2-(cyclohexylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexylcarbamoyl group, a phenyl group, and a methanesulfonylpiperidine carboxamide moiety. It is used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 2-aminophenylmethanesulfonylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-{4-[(cyclohexylcarbamoyl)aminosulfonyl]phenyl}-2-hydroxypropyl)-2-methoxybenzamide
- N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide
- N-[2-(cyclohexylcarbamoyl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H33N3O4S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(cyclohexylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H33N3O4S/c30-25(21-15-17-29(18-16-21)34(32,33)19-20-9-3-1-4-10-20)28-24-14-8-7-13-23(24)26(31)27-22-11-5-2-6-12-22/h1,3-4,7-10,13-14,21-22H,2,5-6,11-12,15-19H2,(H,27,31)(H,28,30) |
InChI Key |
BMVPZRHHWYNXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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